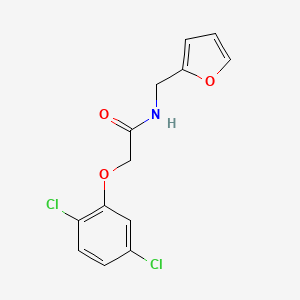

2-(2,5-dichlorophenoxy)-N-(2-furylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

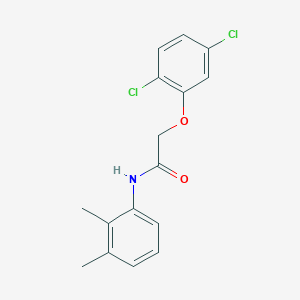

The synthesis of related compounds involves strategic reactions among precursor molecules under optimized conditions. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, a compound with structural similarities, was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide, illustrating the potential pathways for synthesizing complex acetamides (Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure and conformation of similar acetamide compounds have been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of 5-(p-Toly1)-4-[2-(2,4-dichlorophenoxy)acetamido]-l,2,4-triazole-3-thione provides insight into the arrangement of atoms and the spatial orientation within the molecule, which is crucial for understanding the reactivity and properties of such compounds (Xue et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving acetamides often lead to products with significant biological activity. The reaction mechanisms, including electrophilic and nucleophilic attacks, are essential for modifying the chemical structure and enhancing the desired properties. Quantum chemical calculations have been employed to predict sites and relative reactivities towards such attacks in related molecules (N. Choudhary et al., 2014).

Physical Properties Analysis

Physical properties, including melting points, boiling points, and solubility, are determined by the molecular structure. The analysis of these properties is crucial for the application and handling of chemical substances. For related compounds, studies have focused on the temperature dependence of thermodynamic properties, providing a basis for understanding the stability and phase behavior of such molecules (N. Choudhary et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are key for the application of acetamides in synthesis and industry. Theoretical studies, such as density functional theory (DFT) calculations, provide insights into the electronic structure, which is directly related to the chemical behavior of the compounds (N. Choudhary et al., 2014).

Wissenschaftliche Forschungsanwendungen

Potential Pesticide Applications

Research has explored derivatives related to 2-(2,5-dichlorophenoxy)-N-(2-furylmethyl)acetamide, focusing on their potential as pesticides. For instance, derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, highlighting their promise as organic compounds for pesticide use. The structural and diffraction data provided new insights into their potential applications in agriculture for pest control (Olszewska, Tarasiuk, & Pikus, 2009).

Quantum Chemical Calculations and Spectroscopic Analysis

Another research avenue includes quantum chemical calculations and spectroscopic analysis of compounds similar to 2-(2,5-dichlorophenoxy)-N-(2-furylmethyl)acetamide. Studies on dichloro-N-(dichlorophenyl) acetamide derivatives using density functional theory (DFT) have provided detailed insights into their molecular structural parameters, thermodynamic properties, and vibrational frequencies. These findings are crucial for understanding the reactivity and stability of such compounds, potentially paving the way for novel applications in materials science and chemical engineering (Choudhary, Agarwal, Gupta, & Tandon, 2014).

Anticancer Drug Synthesis and Analysis

The synthesis of derivatives, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and their analysis for anticancer activity, showcases the potential of using 2-(2,5-dichlorophenoxy)-N-(2-furylmethyl)acetamide derivatives in medical research. Molecular docking analyses targeting specific receptors suggest their utility in designing drugs for cancer treatment. The structural elucidation of these compounds through various spectroscopic techniques underlines the significance of detailed chemical analysis in drug development (Sharma et al., 2018).

Environmental Monitoring and Analysis

Derivatives of 2-(2,5-dichlorophenoxy)-N-(2-furylmethyl)acetamide have also been used in environmental monitoring, particularly in the sensitive detection of carbonyl compounds in water samples. The development of new fluorescent probes based on these derivatives for trace measurement of aldehydes and ketones in environmental water samples signifies the role of such compounds in environmental chemistry and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).

Eigenschaften

IUPAC Name |

2-(2,5-dichlorophenoxy)-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO3/c14-9-3-4-11(15)12(6-9)19-8-13(17)16-7-10-2-1-5-18-10/h1-6H,7-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTWJDZLFWOMGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)COC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)

![2,4,6-trichloro-N-[(diethylamino)carbonyl]nicotinamide](/img/structure/B5579527.png)

![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)

![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)